Laninamivir
Overview
Description
Laninamivir (CS-8958) is a neuraminidase inhibitor used for the treatment and prophylaxis of Influenzavirus A and Influenzavirus B . It is a long-acting neuraminidase inhibitor administered by nasal inhalation . Laninamivir is effective using a single inhaled dose via its octanoate prodrug (CS-8958) and has been demonstrated to be effective against oseltamivir-resistant NA in vitro .
Molecular Structure Analysis
Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures . Laninamivir binds to p09N1 with a similar active site conformation to the uncomplexed structure .Chemical Reactions Analysis
Laninamivir and its octanoate prodrug show group-specific preferences to different influenza NAs . Laninamivir and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity .Physical And Chemical Properties Analysis
Laninamivir has a molecular weight of 346.34 g/mol . It is a solid substance that is soluble in water at 5 mg/mL when ultrasonically treated .Scientific Research Applications
1. Drug Delivery Systems
Laninamivir, a long-acting antiviral, is administered via inhalation of dry powder, making it an attractive alternative to other neuraminidase inhibitors requiring multiple doses. A study by Panozzo et al. (2015) evaluated a dry powder delivery system for laninamivir in a ferret model of influenza infection. They found that laninamivir octanoate delivered via this system had limited effect on nasal inflammation, clinical symptoms, and viral shedding compared to placebo, indicating the need for further investigation into its pharmacokinetics and pharmacodynamics (Panozzo et al., 2015).
2. Prophylactic Applications
Laninamivir has been studied for its effectiveness as post-exposure prophylaxis for influenza. A randomized, placebo-controlled study by Kashiwagi et al. (2016) determined that a single administration of laninamivir octanoate was superior to a placebo in preventing influenza, highlighting its potential as a prophylactic treatment (Kashiwagi et al., 2016).
3. Resistance Monitoring
Laninamivir's efficacy is also studied in the context of resistance monitoring. Lloren et al. (2019) investigated novel neuraminidase substitutions in influenza A(H1N1)pdm09 virus identified via laninamivir-mediated in vitro selection. They found novel substitutions conferring resistance to laninamivir, emphasizing the importance of continued surveillance for potential antiviral-resistant variants and the development of alternative therapeutics (Lloren et al., 2019).
4. Comparative Efficacy
Comparative studies of laninamivir with other antivirals are crucial. A meta-analysis by Higashiguchi et al. (2018) found that while laninamivir octanoate's efficacy in treating influenza was comparable to oseltamivir or zanamivir, it was associated with significantly longer fever duration in treating influenza H3N2 compared to oseltamivir (Higashiguchi et al., 2018).
5. Clinical Outcomes
Research on the clinical outcomes of laninamivir is vital. Ikematsu et al. (2015) investigated the clinical outcomeof laninamivir octanoate hydrate (laninamivir) in the Japanese 2013-2014 influenza season. They reported that laninamivir demonstrated clinical utility against various influenza virus types and subtypes, without leading to the selection of resistant viruses (Ikematsu et al., 2015).
6. Combination Therapy
The effectiveness of laninamivir in combination therapy has been explored. Adams et al. (2020) studied the combination of laninamivir with interferon lambda 1 (IFN-λ1) against the emergence of drug-resistant virus variants. Their findings suggested that this combination could promote the emergence of drug-resistant variants more rapidly than laninamivir alone (Adams et al., 2020).
7. Resistance Mechanisms
Understanding laninamivir's resistance mechanisms is key for its effective use. McKimm-Breschkin and Barrett (2015) showed that certain mutations in neuraminidase confer resistance to laninamivir, leading to faster drug binding and dissociation. This insight is crucial for anticipating and managing drug resistance (McKimm-Breschkin & Barrett, 2015).
8. Environmental Impact
The environmental impact of laninamivir has been investigated. Azuma et al. (2015) reported the detection of laninamivir in Japanese sewage effluent and river waters, highlighting the need for environmental risk assessment related to the generation of drug-resistant influenza viruses in aquatic environments (Azuma et al., 2015).
9. Advanced Stage Inflammation Treatment
Tomozawa et al. (2019) compared the efficacy of laninamivir and oseltamivir phosphate in mice infected with highly lethal influenza viruses. They found that single administration of laninamivir at both early and late stages of inflammation showed superior efficacy compared to repeated administration of oseltamivir, suggesting potential benefits in severe influenza cases (Tomozawa et al., 2019).
Mechanism of Action
Influenza viruses infect cells by attaching to their surface and then releasing their genetic material inside. Neuraminidase is an enzyme produced by the virus that helps new virus particles exit the infected cells and spread the infection. Laninamivir works by blocking the activity of neuraminidase .
Future Directions
Laninamivir has been approved for use in Japan and is currently being developed in the US . It is under clinical evaluations in other countries . The effectiveness of Laninamivir octanoate prodrug against oseltamivir-resistant influenza infection in adults has not been demonstrated , indicating a potential area for future research.
properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laninamivir | |
CAS RN |
203120-17-6 | |
Record name | Laninamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.